tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Description
tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrido-oxazine core substituted with an iodine atom at the 8-position and a tert-butyl carbamate group at the 1-position. The iodine substituent confers distinct electronic and steric properties, making this compound a versatile intermediate in pharmaceutical and materials chemistry. Its molecular weight is expected to exceed that of brominated analogues (e.g., ~315 g/mol for the bromo derivative) due to iodine’s higher atomic mass . While direct synthesis data for this compound are unavailable in the provided evidence, analogous derivatives (e.g., bromo- or boronate-substituted pyrido-oxazines) suggest its utility in cross-coupling reactions or as a precursor for drug discovery .
Properties
CAS No. |
1198108-42-7 |
|---|---|
Molecular Formula |
C12H15IN2O3 |
Molecular Weight |
362.16 g/mol |
IUPAC Name |
tert-butyl 8-iodo-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(16)15-4-5-17-9-7-14-6-8(13)10(9)15/h6-7H,4-5H2,1-3H3 |
InChI Key |
FHANMMQZJJAYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CN=CC(=C21)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrido-oxazine ring followed by iodination and tert-butyl esterification. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the 8-position enables nucleophilic aromatic substitution and cross-coupling reactions , such as Suzuki coupling. Key examples include:
Suzuki coupling is particularly notable for its utility in forming carbon-carbon bonds, leveraging the iodine’s reactivity. For example, reaction with aryl boronic acids under palladium catalysis produces functionalized heterocycles .
Oxidation and Reduction
The compound’s heterocyclic structure and functional groups (e.g., ester, amide) enable redox transformations:
| Reaction Type | Reagents/Conditions | Major Product | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), acidic conditions | Oxidized oxazine derivatives | |
| Reduction | Lithium aluminum hydride (LiAlH₄), THF | Reduced oxazine derivatives (e.g., alcohols) |
These reactions modify the oxazine ring or ester group, altering the compound’s electronic properties and reactivity.
Hydrolysis and Functional Group Transformations
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction :
tert-Butyl ester → Carboxylic acid + tert-butanol
This transformation is critical for drug discovery, as carboxylic acids often exhibit improved bioavailability or binding affinity.
Ring-Opening and Rearrangement
The oxazine ring may undergo ring-opening reactions under extreme conditions (e.g., high temperature, strong acids/bases), though specific examples are not explicitly documented in the provided sources. The fused pyrido-oxazine system likely resists non-specific cleavage due to its aromatic stability.
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s biological activity (e.g., enzyme inhibition, antimicrobial effects) is influenced by its reactivity. For instance, the iodine substituent may participate in covalent binding to biological targets, enhancing potency.
Scientific Research Applications
tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biological pathways and mechanisms.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate and related compounds:
Key Comparative Insights:
Boronate-containing analogues (e.g., Ref: 10-F621231) are specialized for Suzuki-Miyaura couplings but are cost-prohibitive (€888/g vs. €285/g for simpler derivatives) .
Structural and Conformational Differences :
- Bicyclic systems (e.g., azabicyclo[3.2.1]octane in Compound 11) impose steric constraints that may enhance target selectivity in drug design, whereas the dihydro-oxazine core of the target compound provides a planar scaffold for functionalization .
- The tert-butyl carbamate group in the target compound is a common protecting strategy for amines, contrasting with isopropyl carbamate in Compound 15 (58% yield), which may alter solubility or metabolic stability .
Pharmaceutical Relevance :
- The anhydrous crystalline form of a structurally related compound () demonstrates the importance of solid-state properties in drug formulation, a consideration for the target compound if developed further .
- Lower yields in bicyclic derivatives (e.g., 45% for Compound 11) highlight synthetic challenges compared to linear analogues like Compound 12 (76% yield) .
Physical and Economic Factors: Iodo derivatives are typically heavier and more light-sensitive than bromo analogues, necessitating specialized storage conditions . Pricing data () indicate that halogen substitution significantly impacts cost, with iodine likely intermediate between bromine and boronate esters .
Biological Activity
The compound tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate (CAS No. 1198108-42-7) is a member of the pyrido[3,4-b][1,4]oxazine class, which has garnered attention due to its potential biological activities. Understanding the biological activity of this compound is critical for its application in medicinal chemistry and drug development. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Formula: CHI NO
Molecular Weight: 362.16 g/mol
MDL No.: MFCD13176663
Storage Conditions: Sealed in dry conditions at 2-8°C .
The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds within the pyrido[3,4-b][1,4]oxazine class have been shown to exhibit:
Pharmacokinetics
Understanding the pharmacokinetic profile of tert-butyl derivatives is essential for predicting their behavior in biological systems. The following characteristics are critical:
- Metabolic Stability: Compounds containing tert-butyl groups often exhibit metabolic lability due to cytochrome P450-mediated oxidation. Research indicates that modifications to the tert-butyl group can enhance metabolic stability and reduce clearance rates in vivo .
Study 1: CETP Inhibition
A study examining the structure-activity relationship of pyrido derivatives found that modifications to the oxazine core significantly enhanced CETP inhibition. For instance, compounds with specific substitutions showed improved pharmacokinetic profiles and higher oral bioavailability in animal models .
Study 2: Metabolic Stability
Research focused on the metabolic pathways of similar compounds indicated that replacing tert-butyl with more stable groups (e.g., trifluoromethylcyclopropyl) resulted in reduced hepatic clearance and prolonged half-lives in human liver microsomes. This suggests that while tert-butyl groups can enhance activity, they may also necessitate further optimization for clinical use .
Table 1: Biological Activity Comparison of Pyrido Derivatives
| Compound Name | IC50 (nM) | Bioavailability (%) | Metabolic Half-life (min) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 2,3-Dihydro-3,8-diphenylbenzo[1,4]oxazine | 26 | 53 | 62 |
| Trifluoromethylcyclopropyl analogue | TBD | TBD | Increased |
Note: TBD = To Be Determined based on future studies.
Table 2: Metabolic Stability of Tert-butyl vs. Alternatives
| Compound | In Vitro Clearance (mL/min/kg) | In Vivo Clearance (mL/min/kg) |
|---|---|---|
| tert-butyl derivative | High | Moderate |
| Trifluoromethyl analogue | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
